1-Amino-3-(4-methyl-1H-pyrazol-1-YL)cyclopentane-1-carboxamide
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Overview
Description
1-Amino-3-(4-methyl-1H-pyrazol-1-YL)cyclopentane-1-carboxamide is a compound that features a pyrazole ring, which is known for its versatility in organic synthesis and medicinal chemistry . The compound’s structure includes a cyclopentane ring substituted with an amino group and a carboxamide group, along with a 4-methyl-1H-pyrazol-1-yl moiety. This unique structure makes it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of 1-Amino-3-(4-methyl-1H-pyrazol-1-YL)cyclopentane-1-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones.
Cyclopentane Ring Formation: The cyclopentane ring can be constructed using cyclization reactions involving appropriate precursors.
Coupling Reactions:
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-Amino-3-(4-methyl-1H-pyrazol-1-YL)cyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The amino and carboxamide groups can participate in substitution reactions with appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and specific temperatures to control the reaction rate . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Amino-3-(4-methyl-1H-pyrazol-1-YL)cyclopentane-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Amino-3-(4-methyl-1H-pyrazol-1-YL)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Amino-3-(4-methyl-1H-pyrazol-1-YL)cyclopentane-1-carboxamide can be compared with other similar compounds, such as:
3-Aminopyrazoles: These compounds share the pyrazole ring but differ in the substitution pattern and functional groups.
Cyclopentane Derivatives: Compounds with similar cyclopentane rings but different substituents.
Properties
Molecular Formula |
C10H16N4O |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1-amino-3-(4-methylpyrazol-1-yl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C10H16N4O/c1-7-5-13-14(6-7)8-2-3-10(12,4-8)9(11)15/h5-6,8H,2-4,12H2,1H3,(H2,11,15) |
InChI Key |
BBAKJDNVQPMVCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C2CCC(C2)(C(=O)N)N |
Origin of Product |
United States |
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